Methyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate
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Overview
Description
Methyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a sulfamoyl group, and methoxy and phenyl substituents
Preparation Methods
The synthesis of Methyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a series of reactions involving sulfur and carbon sources.
Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced through sulfonation reactions, often using reagents like chlorosulfonic acid.
Attachment of Methoxy and Phenyl Groups: The methoxy and phenyl groups are attached through electrophilic aromatic substitution reactions.
Esterification: The final step involves esterification to form the methyl ester group.
Industrial production methods may involve optimization of these steps to increase yield and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
Methyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or sulfides.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Methyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The sulfamoyl group can interact with enzymes and proteins, potentially inhibiting their activity. The methoxy and phenyl groups may enhance the compound’s binding affinity and specificity for its targets. The exact molecular pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Methyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate can be compared with other similar compounds, such as:
Methyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate: This compound has a similar structure but includes a fluorine atom, which can alter its chemical and biological properties.
Methyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate: The presence of dimethyl groups instead of dimethoxy groups can affect the compound’s reactivity and interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H19NO6S2 |
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Molecular Weight |
433.5 g/mol |
IUPAC Name |
methyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate |
InChI |
InChI=1S/C20H19NO6S2/c1-25-16-10-9-14(11-17(16)26-2)21-29(23,24)19-15(13-7-5-4-6-8-13)12-28-18(19)20(22)27-3/h4-12,21H,1-3H3 |
InChI Key |
FKIWKFRYRMIRFQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)OC)OC |
Origin of Product |
United States |
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